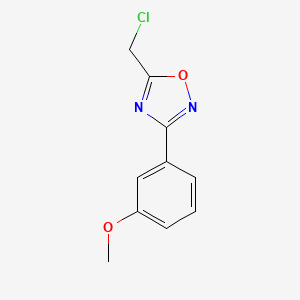

5-(Chloromethyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole

Description

The exact mass of the compound 5-(Chloromethyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-(Chloromethyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Chloromethyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(chloromethyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O2/c1-14-8-4-2-3-7(5-8)10-12-9(6-11)15-13-10/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCKMMCGTGZMQBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NOC(=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20396634 | |

| Record name | 5-(chloromethyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

660416-39-7 | |

| Record name | 1,2,4-Oxadiazole, 5-(chloromethyl)-3-(3-methoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=660416-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(chloromethyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(chloromethyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-(Chloromethyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole

Abstract

This technical guide provides a comprehensive overview of a robust and validated methodology for the synthesis and characterization of 5-(chloromethyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The 1,2,4-oxadiazole scaffold is a privileged structure, known for its metabolic stability and ability to act as a bioisosteric replacement for amide and ester functionalities.[1][2] This document details a reliable synthetic pathway, starting from commercially available precursors, and outlines a complete analytical workflow for structural verification and purity assessment. The protocols are presented with an emphasis on the underlying chemical principles, safety considerations, and practical insights to ensure reproducibility and success for researchers in the field.

Introduction: The Significance of 1,2,4-Oxadiazoles

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This moiety has garnered substantial attention in pharmaceutical research due to its wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[3] Its utility is enhanced by its role as a stable and effective bioisostere, which allows medicinal chemists to modulate the physicochemical properties of lead compounds to improve their pharmacokinetic profiles. The target molecule, 5-(chloromethyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole, incorporates a reactive chloromethyl group, which serves as a versatile chemical handle for further derivatization, enabling the exploration of a broad chemical space for structure-activity relationship (SAR) studies.[4][5]

Retrosynthetic Analysis and Strategy

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is most commonly and efficiently achieved through the condensation of an amidoxime with an activated carboxylic acid derivative, followed by a dehydrative cyclization.[6][7] Our strategy leverages this well-established route.

The core 1,2,4-oxadiazole ring is formed by creating a bond between the oxygen of the amidoxime and the carbonyl carbon of an acyl chloride, followed by intramolecular cyclization and dehydration. This approach is selected for its high yields, operational simplicity, and the ready availability of the required starting materials.

Visualizing the Synthetic Workflow

The overall synthetic pathway is illustrated in the diagram below, proceeding from the synthesis of the key amidoxime intermediate to the final cyclization step.

Caption: High-level overview of the synthetic pathway.

Experimental Protocols

Safety First: The synthesis involves hazardous materials. Chloroacetyl chloride is highly corrosive, toxic, and a potent lachrymator.[8][9][10] All operations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.[8][11]

Synthesis of 3-Methoxybenzamidoxime (Intermediate 1)

This procedure involves the nucleophilic addition of hydroxylamine to the nitrile carbon of 3-methoxybenzonitrile.

-

Materials:

-

3-Methoxybenzonitrile

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium carbonate (Na₂CO₃)

-

Ethanol

-

Water

-

-

Protocol:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 3-methoxybenzonitrile (1.0 eq), hydroxylamine hydrochloride (1.5 eq), and sodium carbonate (1.5 eq).

-

Add a 1:1 mixture of ethanol and water as the solvent.

-

Heat the mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Slowly add cold water to precipitate the product.

-

Collect the white solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 3-methoxybenzamidoxime.

-

Synthesis of 5-(Chloromethyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole (Final Product)

This step involves the acylation of the amidoxime with chloroacetyl chloride, followed by in-situ thermal cyclization.[4][12]

-

Materials:

-

Protocol:

-

Dissolve 3-methoxybenzamidoxime (1.0 eq) in anhydrous pyridine in a three-neck flask under a nitrogen atmosphere. Cool the flask to 0 °C in an ice bath.

-

Add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below 5 °C. The formation of a precipitate (pyridinium hydrochloride) will be observed.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Heat the mixture to 80-90 °C for 3-4 hours to facilitate the dehydrative cyclization. Monitor by TLC until the O-acylated intermediate is consumed.

-

Cool the reaction mixture to room temperature and dilute with dichloromethane (DCM).

-

Wash the organic layer sequentially with water, 1N HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

-

Structural Characterization and Purity Analysis

A suite of analytical techniques is required to unambiguously confirm the identity, structure, and purity of the synthesized 5-(chloromethyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole.

Visualizing the Characterization Workflow

Caption: Analytical workflow for product validation.

Spectroscopic and Chromatographic Data

The following tables summarize the expected analytical data for the target compound based on its chemical structure and data from analogous compounds in the literature.[15][16]

Table 1: Expected ¹H and ¹³C NMR Data (in CDCl₃)

| Technique | Assignment | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H NMR | Aromatic-H | 7.20 - 7.80 | Complex multiplet |

| -CH₂Cl | ~ 4.85 | Singlet | |

| -OCH₃ | ~ 3.90 | Singlet | |

| ¹³C NMR | Oxadiazole C=N | ~ 168.5 | |

| Oxadiazole C-O | ~ 175.0 | ||

| Aromatic C-O | ~ 160.0 | ||

| Other Aromatic C | 110 - 130 | Multiple signals | |

| -OCH₃ | ~ 55.5 |

| | -CH₂Cl | ~ 35.0 | |

Note: NMR chemical shifts are predictive and can vary based on solvent and concentration.[17][18]

Table 2: Expected IR and MS Data

| Technique | Feature | Expected Value | Interpretation |

|---|---|---|---|

| IR Spectroscopy | C=N Stretch | 1610 - 1620 cm⁻¹ | Oxadiazole ring vibration |

| C-O-C Stretch | 1250 - 1280 cm⁻¹ | Ring ether stretch | |

| Ar-O-C Stretch | 1030 - 1050 cm⁻¹ | Methoxy group vibration | |

| C-Cl Stretch | 750 - 780 cm⁻¹ | Chloromethyl group vibration |

| Mass Spectrometry (HRMS) | [M+H]⁺ | m/z 225.0425 | For C₁₀H₉ClN₂O₂; confirms molecular formula |

Note: The presence of the chlorine isotope pattern ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) in the mass spectrum is a key diagnostic feature.[19]

Table 3: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

| Parameter | Condition |

|---|---|

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Expected Purity | > 95% |

Rationale: Reversed-phase HPLC is the standard for analyzing small organic molecules of moderate polarity.[20][21] A gradient elution is chosen to ensure good separation of the product from any potential impurities.

Conclusion

This guide has outlined a reliable and well-documented procedure for the synthesis of 5-(chloromethyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole. By following the detailed experimental protocols for synthesis and applying the comprehensive characterization workflow, researchers can confidently produce and validate this valuable chemical intermediate. The provided rationale for experimental choices and the emphasis on safety are intended to empower scientists in drug discovery and related fields to successfully incorporate this methodology into their research programs.

References

-

Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

-

Synthesis of 1,2,4-oxadiazoles. Organic Chemistry Portal. Available at: [Link]

-

Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39, 537-546. Available at: [Link]

-

Contreras, R. H., de Kowalewski, D. G., & Elguero, J. (1984). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Magnetic Resonance in Chemistry, 22(3), 191-195. Available at: [Link]

- Preparation of chloroacetyl chloride. Google Patents.

-

IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles. ResearchGate. Available at: [Link]

-

Hazard Summary: Chloroacetyl Chloride. New Jersey Department of Health. Available at: [Link]

- Preparation method of 3-methoxybenzyl chloride. Google Patents.

-

13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. SciSpace. Available at: [Link]

-

Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. JournalsPub. Available at: [Link]

-

HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Available at: [Link]

-

Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI. Available at: [Link]

-

Synthesis of 5‐chloromethyl‐3‐substituted 1,2,4‐oxadiazoles. ResearchGate. Available at: [Link]

-

Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. National Institutes of Health (NIH). Available at: [Link]

-

1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. MDPI. Available at: [Link]

-

Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available at: [Link]

-

HPLC Separation of Small Organic Acids on Newcrom B Column. SIELC Technologies. Available at: [Link]

-

Chloroacetyl chloride. Wikipedia. Available at: [Link]

- Method for synthesizing 3-methoxybenzaldehyde. Google Patents.

- HPLC method for purifying organic compounds. Google Patents.

-

A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride. Indian Academy of Sciences. Available at: [Link]

-

Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Arkivoc. Available at: [Link]

-

New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer's disease: design, synthesis, and biological evaluation. SpringerLink. Available at: [Link]

-

Process for the preparation of 3-cyano-4-isobutoxybenzothiamide. Technical Disclosure Commons. Available at: [Link]

-

Oxadiazoles in Medicinal Chemistry. ACS Publications. Available at: [Link]

-

Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. National Institutes of Health (NIH). Available at: [Link]

- Process for the preparation of chloroacetyl chloride. Google Patents.

-

Characterization of Synthesized Heterocyclic Oxadiazole Derivatives Using Mass, UV, IR, and NMR Spectroscopy, Among other Spectroscopic Techniques: Review. STM Journals. Available at: [Link]

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. National Institutes of Health (NIH). Available at: [Link]

-

Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. MDPI. Available at: [Link]

-

CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS. Loba Chemie. Available at: [Link]

-

PROCESS FOR PREPARING CHLOROACETYL CHLORIDE. WIPO Patentscope. Available at: [Link]

-

Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. National Institutes of Health (NIH). Available at: [Link]

-

A kind of preparation method of 3-amino-4-methoxybenzanilide. Patsnap. Available at: [Link]

-

Scheme 1. Syntheses of chloroacetyl chloride derivatives (1-8). ResearchGate. Available at: [Link]

-

Part 19: Mass Spectrometry - Factors affecting Fragmentation Pattern. YouTube. Available at: [Link]

-

Observed versus Predicted Reactivity, Selectivity, and Mechanism of Iridium Catalysts with Pyridyl Carbene Ligands for the Borylation of C–H Bonds. ACS Publications. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ijper.org [ijper.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ias.ac.in [ias.ac.in]

- 8. nj.gov [nj.gov]

- 9. fishersci.com [fishersci.com]

- 10. medicalguidelines.basf.com [medicalguidelines.basf.com]

- 11. lobachemie.com [lobachemie.com]

- 12. mdpi.com [mdpi.com]

- 13. US4129595A - Preparation of chloroacetyl chloride - Google Patents [patents.google.com]

- 14. Chloroacetyl chloride - Wikipedia [en.wikipedia.org]

- 15. scispace.com [scispace.com]

- 16. journalspub.com [journalspub.com]

- 17. researchgate.net [researchgate.net]

- 18. New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer’s disease: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. article.sapub.org [article.sapub.org]

- 20. Small Molecule HPLC [sigmaaldrich.com]

- 21. chromatographyonline.com [chromatographyonline.com]

Introduction: The Strategic Role of Bioisosterism and the Rise of the 1,2,4-Oxadiazole

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery | MDPI [mdpi.com]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Oxadiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Proposing a mechanism of action for ataluren - PMC [pmc.ncbi.nlm.nih.gov]

- 14. What is the mechanism of Ataluren? [synapse.patsnap.com]

- 15. encyclopedia.pub [encyclopedia.pub]

Topic: Unlocking Synthetic Versatility: The Reactivity of the Chloromethyl Group in 1,2,4-Oxadiazoles

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 1,2,4-oxadiazole motif is a cornerstone in modern medicinal chemistry, prized for its role as a bioisosteric replacement for amide and ester functionalities and its presence in numerous biologically active compounds.[1][2] While the core ring system provides metabolic stability and specific geometric constraints, the true synthetic potential is often unlocked by functional groups appended to the heterocycle. Among these, the chloromethyl group stands out as a highly versatile and reactive handle. This guide provides an in-depth exploration of the chemical reactivity of the chloromethyl group when attached to the 1,2,4-oxadiazole ring. We will dissect the underlying electronic factors governing its reactivity, detail protocols for its most common and impactful transformations—primarily nucleophilic substitutions—and discuss the strategic application of the resulting derivatives in the context of drug discovery.

Introduction: The 1,2,4-Oxadiazole Scaffold in Medicinal Chemistry

The 1,2,4-oxadiazole is a five-membered heterocycle containing one oxygen and two nitrogen atoms. Its significance in pharmaceutical sciences has been recognized for decades, with early examples like the cough suppressant Oxolamine paving the way for its broader application.[1] The ring's appeal lies in its unique combination of properties:

-

Metabolic Stability: It is generally resistant to enzymatic hydrolysis, offering a distinct advantage over more labile ester and amide groups.[3]

-

Bioisosterism: It can mimic the hydrogen bonding patterns and steric profile of esters and amides, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1]

-

Scaffolding Potential: The disubstituted nature of the ring (at the C3 and C5 positions) provides a rigid, planar scaffold to orient pharmacophoric elements in a precise three-dimensional arrangement.

The synthesis of the 1,2,4-oxadiazole core is well-established, typically achieved through the cyclization of O-acylamidoximes, which are themselves derived from amidoximes and acylating agents, or via 1,3-dipolar cycloaddition reactions.[4][5] The introduction of a chloromethyl group, often accomplished by using chloroacetic acid derivatives during the heterocycle formation, transforms the stable oxadiazole core into a versatile platform for further chemical elaboration.[6]

The Chloromethyl Group: An Electrophilic Linchpin

The reactivity of the chloromethyl group (-CH₂Cl) is fundamentally that of a primary alkyl halide. However, its attachment to the 1,2,4-oxadiazole ring significantly modulates its behavior.

Electronic Influence of the 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole ring is an electron-deficient aromatic system. The electronegative oxygen and nitrogen atoms exert a strong inductive electron-withdrawing effect. This effect is propagated to the attached chloromethyl group, leading to several key consequences:

-

Increased Electrophilicity: The electron-withdrawing nature of the ring polarizes the C-Cl bond and, more importantly, enhances the partial positive charge (δ+) on the methylene carbon atom.

-

Stabilization of the Transition State: In a nucleophilic substitution reaction, particularly an Sₙ2-type mechanism, the incoming nucleophile attacks this electrophilic carbon. The electron-deficient oxadiazole ring helps to stabilize the build-up of negative charge in the Sₙ2 transition state, thereby lowering the activation energy and accelerating the reaction.

This inherent electronic activation makes the chloromethyl group on a 1,2,4-oxadiazole a significantly better electrophile than a simple alkyl chloride, allowing it to react with a wide array of nucleophiles under relatively mild conditions.

Primary Reaction Pathway: Nucleophilic Aliphatic Substitution (Sₙ2)

The principal reaction pathway for chloromethyl-1,2,4-oxadiazoles is the bimolecular nucleophilic substitution (Sₙ2) mechanism. This is a concerted, single-step process where the nucleophile attacks the electrophilic carbon atom as the chloride leaving group departs.

The causality behind this preference is clear:

-

Steric Accessibility: As a primary halide, the methylene carbon is sterically unhindered, providing an open trajectory for the nucleophile to attack from the backside.

-

No Stable Carbocation: The formation of a primary carbocation required for an Sₙ1 pathway is energetically unfavorable.

The general transformation is illustrated below.

Caption: General Sₙ2 reaction of a chloromethyl-1,2,4-oxadiazole.

Synthetic Applications & Methodologies

The enhanced reactivity of the chloromethyl group opens a gateway to a vast chemical space. By varying the nucleophile, a diverse library of compounds can be rapidly generated from a common intermediate, a strategy highly valued in drug discovery for establishing structure-activity relationships (SAR).[7]

Common Nucleophilic Transformations

The table below summarizes typical nucleophilic substitution reactions, highlighting the versatility of the chloromethyl-1,2,4-oxadiazole scaffold. The choice of base and solvent is critical; a non-nucleophilic base is often required to deprotonate the nucleophile without competing in the substitution reaction.

| Nucleophile Type | Example Nucleophile | Product Functional Group | Typical Base | Common Solvents | Causality / Field Insight |

| Amines (N-alkylation) | Primary/Secondary Amines, Anilines | Secondary/Tertiary Amines | K₂CO₃, Et₃N, DIPEA | Acetonitrile (ACN), Dimethylformamide (DMF), Tetrahydrofuran (THF) | Forms stable C-N bonds, crucial for introducing basic centers to modulate solubility and target engagement. DIPEA is preferred when base-sensitive functional groups are present. |

| Thiols (S-alkylation) | Thiols, Thiophenols | Thioethers | NaH, K₂CO₃, Cs₂CO₃ | DMF, THF, ACN | Thiols are excellent, soft nucleophiles. The resulting thioether linkage is a key component in various enzyme inhibitors. NaH provides irreversible deprotonation for less acidic thiols. |

| Alcohols/Phenols (O-alkylation) | Alcohols, Phenols | Ethers | NaH, KOBu | THF, DMF | O-alkylation is generally slower than N- or S-alkylation. Strong bases like NaH are required to generate the more potent alkoxide/phenoxide nucleophile. |

| Carboxylates | Carboxylic Acids | Esters | Cs₂CO₃, K₂CO₃ | DMF, ACN | This forms an ester linkage that is more stable than a typical alkyl ester due to the absence of an α-proton, but can still function as a potential prodrug moiety. |

| Azides | Sodium Azide (NaN₃) | Alkyl Azides | N/A | DMF/H₂O | The azide product is a powerful intermediate itself, readily converted to an amine via reduction (e.g., Staudinger reaction) or used in "click chemistry" (Huisgen cycloaddition). |

Detailed Experimental Protocol: Synthesis of a Tertiary Amine Derivative

This protocol details a representative Sₙ2 reaction. It is designed as a self-validating system: successful completion, as verified by standard analytical techniques (TLC, LC-MS), confirms the reactivity of the starting material and the efficacy of the chosen conditions.

Objective: To synthesize 3-phenyl-5-((piperidin-1-yl)methyl)-1,2,4-oxadiazole from 3-phenyl-5-(chloromethyl)-1,2,4-oxadiazole.

Materials:

-

3-phenyl-5-(chloromethyl)-1,2,4-oxadiazole (1.0 eq)

-

Piperidine (1.2 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Acetonitrile (ACN), anhydrous (0.1 M concentration relative to starting material)

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Instrumentation:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and hotplate

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Rotary evaporator

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system

Step-by-Step Methodology:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 3-phenyl-5-(chloromethyl)-1,2,4-oxadiazole (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Expertise Insight: Using anhydrous K₂CO₃ is crucial to prevent hydrolysis of the chloromethyl group. An inert atmosphere minimizes side reactions with atmospheric moisture.

-

-

Solvent and Reagent Addition: Add anhydrous acetonitrile to the flask, followed by the dropwise addition of piperidine (1.2 eq) via syringe while stirring.

-

Expertise Insight: Acetonitrile is an excellent polar aprotic solvent for Sₙ2 reactions as it solvates the cation (K⁺) but not the nucleophile, maximizing its reactivity. A slight excess of the amine ensures the reaction goes to completion.

-

-

Reaction Execution: Heat the reaction mixture to 60 °C and stir for 4-6 hours.

-

Trustworthiness: The reaction progress must be monitored. A sample is taken every hour, spotted on a TLC plate, and eluted (e.g., with 30% EtOAc in hexanes). The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates progress. LC-MS analysis of an aliquot can provide definitive confirmation of product formation by identifying its mass-to-charge ratio (m/z).

-

-

Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the solid K₂CO₃. Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Extraction: Redissolve the crude residue in ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (1x) and brine (1x).

-

Expertise Insight: The NaHCO₃ wash removes any potential acidic impurities or excess HCl formed. The brine wash helps to remove residual water from the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a suitable solvent gradient (e.g., 10% to 50% ethyl acetate in hexanes) to afford the pure tertiary amine product.

The following workflow diagram illustrates this self-validating experimental process.

Caption: A self-validating workflow for nucleophilic substitution.

Conclusion and Future Outlook

The chloromethyl-1,2,4-oxadiazole is more than just a substituted heterocycle; it is a strategic building block for chemical diversification. The electron-withdrawing nature of the oxadiazole ring activates the chloromethyl group, making it a reliable and efficient electrophile for Sₙ2 reactions. This reactivity allows for the systematic and rapid introduction of a wide range of functional groups, including amines, ethers, and thioethers. For researchers in drug discovery, this provides a powerful tool to build and optimize compound libraries, fine-tuning properties like solubility, basicity, and target affinity to develop novel therapeutic agents.[1][8] As the demand for new and diverse chemical entities continues to grow, the strategic use of reactive handles like the chloromethyl group on stable scaffolds such as the 1,2,4-oxadiazole will remain a critical and enabling technology in medicinal chemistry.

References

-

Pace, A., & Pierro, P. (2009). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Arkivoc, 2009(9), 376-407. [Link]

-

Gendron, T., & Narożna, N., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. [Link]

-

Maftei, C. V., & Juber, S., et al. (2014). Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Beilstein Journal of Organic Chemistry, 10, 2138-2147. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. Organic Chemistry Portal. [Link]

-

Krasavin, M. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 26(11), 3376. [Link]

-

Kumar, V., & Kaur, K., et al. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Journal of the Iranian Chemical Society, 19, 2199–2237. [Link]

-

Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39, 539–548. [Link]

-

Wang, W., & Li, Y., et al. (2012). 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. Advanced Materials Research, 531, 269-272. [Link]

-

Cherkasova, A., & Zakharyan, A., et al. (2025). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. European Journal of Medicinal Chemistry, 297, 117935. [Link]

-

Gendron, T., & Narożna, N., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. MDPI. [Link]

-

Lauria, A., & Iacob, G., et al. (2011). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 54(24), 8343-8368. [Link]

-

Sharma, V., & Kumar, P. (2023). Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. Results in Chemistry, 6, 101037. [Link]

-

Cherkasova, A., & Zakharyan, A., et al. (2025). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery of Novel 1,2,4-Oxadiazole Derivatives as Therapeutic Agents

Introduction: The 1,2,4-Oxadiazole Scaffold - A Privileged Structure in Medicinal Chemistry

The 1,2,4-oxadiazole ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms, has garnered significant attention in drug discovery for over a century.[1] First synthesized in 1884 by Tiemann and Krüger, this scaffold has evolved from a chemical curiosity to a cornerstone in the design of novel therapeutics. Its prevalence in medicinal chemistry is attributed to its unique properties: it serves as a bioisosteric equivalent of amide and ester functionalities, enhancing metabolic stability and improving pharmacokinetic profiles. This bioisosterism allows for the creation of specific hydrogen bonding interactions, crucial for molecular recognition at biological targets.

Derivatives of 1,2,4-oxadiazole have demonstrated an impressively broad spectrum of pharmacological activities, including anticancer, antifungal, antibacterial, anti-inflammatory, antiviral, and neuroprotective effects.[1][2][3] This versatility has led to the development of several commercially available drugs, such as the cough suppressant Oxolamine and the antiviral drug Pleconaril, validating the therapeutic potential of this heterocyclic core.

This in-depth guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the critical stages in the discovery of novel 1,2,4-oxadiazole derivatives, from strategic synthesis to robust biological evaluation. We will delve into the causality behind experimental choices, present validated protocols, and explore the structure-activity relationships that drive lead optimization.

Chapter 1: Strategic Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles

The most prevalent and versatile method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles involves the condensation of an amidoxime with a carboxylic acid derivative, followed by cyclodehydration.[4][5] This [4+1] approach is highly favored due to the wide availability of diverse starting materials, allowing for extensive exploration of chemical space.[4]

The Core Reaction: Amidoxime Acylation and Cyclization

The fundamental transformation consists of three key steps:

-

Amidoxime Formation: Typically, a nitrile is treated with hydroxylamine to generate the corresponding amidoxime.[2][5]

-

O-Acylation: The amidoxime is then acylated with a carboxylic acid, often activated by a coupling agent, to form an O-acylamidoxime intermediate.[5][6]

-

Cyclodehydration: This intermediate undergoes intramolecular cyclization, usually under thermal conditions or with base promotion, to yield the stable 1,2,4-oxadiazole ring.[5][6]

The choice of coupling agents and reaction conditions is critical for achieving high yields and purity. The combination of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDCI) and 1-Hydroxybenzotriazole (HOBt) is a classic and effective choice for activating the carboxylic acid.[1] More modern approaches may utilize reagents like the Vilsmeier reagent, which can activate the carboxylic acid and facilitate the subsequent cyclization in a one-pot procedure, simplifying the workflow.[7][8]

Caption: General workflow for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles.

Self-Validating Experimental Protocol: Synthesis of a 3-Aryl-5-Aryl-1,2,4-Oxadiazole

This protocol provides a robust, field-proven method for the synthesis of a representative 1,2,4-oxadiazole derivative. The causality for each step is explained to ensure both reproducibility and understanding.

Objective: To synthesize 3-(4-methoxyphenyl)-5-(phenyl)-1,2,4-oxadiazole.

Pillar of Trustworthiness: This protocol incorporates in-process checks (e.g., TLC monitoring) and a definitive characterization strategy to ensure the identity and purity of the final product.

Step 1: Amidoxime Formation (Not shown, assuming commercially available or previously synthesized 4-methoxybenzamidoxime)

Step 2: EDCI/HOBt Mediated Coupling and Cyclization

-

Rationale: This one-pot procedure combines the acylation and cyclization steps. EDCI and HOBt form a highly reactive O-acylisourea intermediate with the carboxylic acid, which is then efficiently attacked by the nucleophilic amidoxime. The subsequent heating drives the cyclodehydration to the final product. Anhydrous solvents are crucial to prevent hydrolysis of the activated acid and other intermediates.

-

Materials:

-

4-Methoxybenzamidoxime

-

Benzoic acid

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI·HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

Triethylamine (TEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Distilled water

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a solution of benzoic acid (1.0 eq) in anhydrous DMF (20 mL), add EDCI·HCl (1.2 eq) and HOBt (1.2 eq).

-

Stir the mixture at room temperature for 15 minutes to allow for the activation of the carboxylic acid.

-

Add 4-methoxybenzamidoxime (1.0 eq) to the reaction mixture, followed by the dropwise addition of triethylamine (TEA) (2.5 eq).

-

Monitor the formation of the O-acylamidoxime intermediate by Thin Layer Chromatography (TLC).

-

Once the formation of the intermediate is significant, heat the reaction mixture to 140 °C for 1-2 hours.[1] The high temperature provides the necessary energy for the intramolecular cyclodehydration.

-

Monitor the reaction progress by TLC until the starting materials are consumed.

-

Cool the reaction mixture to room temperature and pour it into distilled water (30 mL).[1] This will precipitate the organic product.

-

Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 3-(4-methoxyphenyl)-5-(phenyl)-1,2,4-oxadiazole.

-

Structural Characterization

Confirmation of the 1,2,4-oxadiazole ring formation is paramount. A combination of spectroscopic techniques provides unambiguous proof of structure.

-

¹H and ¹³C NMR Spectroscopy: The disappearance of the labile protons from the amidoxime (NH₂ and OH) in the ¹H NMR spectrum is a key indicator. In the ¹³C NMR spectrum, the two carbon atoms of the oxadiazole ring (C3 and C5) typically appear at distinct chemical shifts in the range of 165-180 ppm, providing definitive evidence of the heterocyclic core.[9]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compound by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion.

Chapter 2: Biological Evaluation - From Hit Identification to Lead Profiling

Once a library of novel 1,2,4-oxadiazole derivatives has been synthesized, the next critical phase is to evaluate their biological activity. The choice of assays is dictated by the therapeutic area of interest. Here, we present protocols for assays relevant to common targets of 1,2,4-oxadiazole derivatives: cancer, fungal infections, and kinase-driven diseases.

Anticancer Activity: Cytotoxicity and Apoptosis Induction

Many 1,2,4-oxadiazole derivatives have been reported to possess anticancer activity, often by inducing apoptosis (programmed cell death).[10]

-

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. It is a robust, high-throughput method for initial cytotoxicity screening.

-

Procedure:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized 1,2,4-oxadiazole derivatives for 48-72 hours.[11] Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[12][13]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in dilute HCl) to each well.[12]

-

Absorbance Reading: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.[12]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

-

-

Rationale: Caspases are a family of proteases that are central to the apoptotic process. Caspase-3 is a key "executioner" caspase. Its activation is a hallmark of apoptosis. This assay quantifies the activity of Caspase-3 in cell lysates, providing mechanistic insight into the cytotoxic effects observed in the MTT assay.

-

Procedure:

-

Cell Treatment and Lysis: Treat cells with the test compounds at their approximate IC₅₀ concentrations for a predetermined time (e.g., 24 hours). Harvest and lyse the cells on ice using a specific lysis buffer.[7]

-

Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.

-

Assay Reaction: In a 96-well plate, add 50 µg of protein lysate to each well.[14]

-

Substrate Addition: Initiate the reaction by adding a colorimetric substrate for Caspase-3, such as Ac-DEVD-pNA (acetyl-Asp-Glu-Val-Asp p-nitroanilide).[7]

-

Incubation and Measurement: Incubate the plate at 37°C for 1-2 hours.[15] Cleavage of the substrate by active Caspase-3 releases p-nitroaniline (pNA), which can be measured colorimetrically at 405 nm.[7][15]

-

Data Analysis: Compare the absorbance of treated samples to untreated controls to determine the fold-increase in Caspase-3 activity.

-

Caption: Simplified signaling pathway for Caspase-3 mediated apoptosis.

Antifungal Activity: Targeting Succinate Dehydrogenase (SDH)

The mitochondrial enzyme succinate dehydrogenase (SDH, or Complex II) is a validated target for fungicides.[1][16] Inhibition of SDH disrupts the fungal electron transport chain and the citric acid cycle, leading to cell death.[1][17]

-

Rationale: This biochemical assay directly measures the enzymatic activity of SDH from a fungal source. It provides a direct assessment of whether the synthesized 1,2,4-oxadiazole derivatives are acting on the intended target.

-

Procedure:

-

Enzyme Preparation: Prepare a mitochondrial fraction or a crude enzyme extract from a relevant fungal species (e.g., Fusarium graminearum).[1] Homogenize fungal mycelia in an ice-cold assay buffer.[18]

-

Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the fungal lysate, the test compounds at various concentrations, and a specific SDH probe/substrate mix.[18]

-

Initiate Reaction: Start the reaction by adding the substrate, succinate. The activity can be measured colorimetrically by following the reduction of a dye like DCPIP or a tetrazolium salt.[1]

-

Kinetic Measurement: Measure the change in absorbance over time at a specific wavelength (e.g., 599 nm) in kinetic mode.[18]

-

Data Analysis: Calculate the rate of reaction for each compound concentration. Determine the IC₅₀ value by plotting the reaction rate against the inhibitor concentration.

-

Kinase Inhibition: Targeting the RET Tyrosine Kinase

Receptor Tyrosine Kinases (RTKs) are crucial regulators of cellular processes, and their dysregulation is a common driver of cancer.[19] The RET (Rearranged during Transfection) kinase is a validated target, and 1,2,4-oxadiazoles have been successfully designed as RET inhibitors.[7]

-

Rationale: The ADP-Glo™ assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. It is a highly sensitive and robust method for screening kinase inhibitors in a high-throughput format.

-

Procedure:

-

Reaction Setup: In a 384-well plate, add the RET kinase enzyme, the specific substrate (e.g., a poly-peptide), and the test 1,2,4-oxadiazole derivative at various concentrations.[4]

-

Initiate Kinase Reaction: Start the reaction by adding ATP. Incubate at 30°C for 45-60 minutes.[20]

-

Terminate and Deplete ATP: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.[4]

-

ADP to ATP Conversion: Add Kinase Detection Reagent, which contains an enzyme that converts the ADP generated in the first step into ATP. Incubate for 30 minutes at room temperature.[4]

-

Luminescence Measurement: The newly synthesized ATP is measured using a luciferase/luciferin reaction, generating a luminescent signal that is proportional to the initial kinase activity. Read the luminescence using a plate reader.[4]

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC₅₀ value.

-

Caption: Overview of the RET receptor tyrosine kinase signaling cascade.

Chapter 3: Structure-Activity Relationship (SAR) - The Path to Potency

The initial screening of a compound library will identify "hits." The subsequent process of lead optimization involves systematically modifying the chemical structure of these hits to improve potency, selectivity, and drug-like properties. This is guided by Structure-Activity Relationship (SAR) studies.

For 1,2,4-oxadiazole antibiotics, for instance, studies have shown that a hydrogen-bond donor in one of the aromatic rings is crucial for antibacterial activity, whereas hydrogen-bond acceptors are disfavored.[21] Similarly, for RET kinase inhibitors, the presence of a chlorine atom on a terminal benzamide ring was found to be critical for high inhibitory activity.[7]

The data below, compiled from various public sources, illustrates a hypothetical SAR for a series of 1,2,4-oxadiazole derivatives targeting Caspase-3 activation.

| Compound ID | R1 Group (at C3) | R2 Group (at C5) | Caspase-3 Activation (Fold Increase vs. Control) | Cytotoxicity IC₅₀ (µM) |

| OXA-01 | Phenyl | 4-Chlorophenyl | 4.5 | 12.5 |

| OXA-02 | Phenyl | 4-Methoxyphenyl | 2.1 | 35.2 |

| OXA-03 | Phenyl | 4-Nitrophenyl | 6.8 | 5.1 |

| OXA-04 | 4-Methoxyphenyl | 4-Chlorophenyl | 3.2 | 18.9 |

| OXA-05 | 4-Fluorophenyl | 4-Nitrophenyl | 7.5 | 4.3 |

Analysis of SAR:

-

Influence of R2: A clear trend emerges from comparing OXA-01, -02, and -03. An electron-withdrawing group (EWG) like nitro (-NO₂) at the para-position of the R2 phenyl ring significantly enhances both Caspase-3 activation and cytotoxicity. Conversely, an electron-donating group (EDG) like methoxy (-OCH₃) diminishes activity. This suggests that the electronic properties of the R2 substituent are critical for target engagement, possibly through specific interactions within the enzyme's active site.

-

Influence of R1: Comparing OXA-01 and OXA-04 shows that a methoxy group on the R1 ring reduces activity. However, comparing OXA-03 and OXA-05 reveals that introducing a fluorine atom at the R1 position can slightly improve activity when paired with the optimal R2 group. This indicates a more complex interplay between the substituents at both positions.

These insights are invaluable, guiding the medicinal chemist to focus on synthesizing new analogs with potent EWGs at the C5 position to further enhance the desired biological activity.

Conclusion and Future Directions

The 1,2,4-oxadiazole scaffold remains a highly privileged and fruitful starting point for the discovery of novel therapeutic agents. Its synthetic tractability allows for the creation of vast and diverse chemical libraries, while its favorable physicochemical properties make it an attractive core for drug design. The systematic workflow presented in this guide—encompassing strategic synthesis, validated biological screening protocols, and iterative SAR analysis—provides a robust framework for researchers aiming to unlock the full potential of this remarkable heterocycle.

Future efforts will likely focus on exploring new chemical space by developing novel synthetic methodologies, applying computational tools like QSAR and molecular docking to rationalize SAR and predict the activity of new derivatives, and investigating novel biological targets for this versatile scaffold.[10] The continued exploration of 1,2,4-oxadiazoles promises to deliver the next generation of innovative medicines for a wide range of human diseases.

References

-

Li, M., Song, M., Zheng, F., Mu, X., Liu, F., & Wu, W. (2022). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Molecules, 27(23), 8538. [Link]

-

Pace, V., & Pierro, P. (2009). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Mini-Reviews in Organic Chemistry, 6(4), 377-387. [Link]

-

Imran, M., Khan, S. A., & Hassan, M. Q. (2021). Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment. Molecules, 26(5), 1469. [Link]

-

Khamkar, T., et al. (2024). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. The Open Medicinal Chemistry Journal. [Link]

-

Gloc, M. J., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(23), 5649. [Link]

-

Ullah, I., et al. (2022). Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici. 3 Biotech, 12(4), 95. [Link]

-

Gloc, M. J., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. International Journal of Molecular Sciences, 25(23), 5649. [Link]

-

Ahmad, I., et al. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Journal of the Indian Chemical Society, 99(2), 100305. [Link]

-

Pace, V., & Pierro, P. (2014).[1][4][22]-Oxadiazoles: synthesis and biological applications. Mini reviews in medicinal chemistry. [Link]

-

Tooke, C. L., et al. (2015). Exploration of the Structure-Activity Relationship of 1,2,4-Oxadiazole Antibiotics. ACS infectious diseases, 1(9), 457–462. [Link]

-

Sun, F., et al. (2020). Succinate Dehydrogenase: An Ideal Target for Fungicide Discovery. Frontiers in Microbiology, 11, 195. [Link]

-

Un-Nisa, M., et al. (2024). Unveiling the therapeutic potential of 1,2,4-oxadiazole derivatives: An updated review. Results in Chemistry, 7, 101411. [Link]

-

Patsnap Synapse. (2024). What are SDH2 inhibitors and how do they work?. [Link]

-

ResearchGate. Outline of RET signalling pathways. [Link]

-

BPS Bioscience. Chemi-Verse™ RET Kinase Assay Kit. [Link]

-

Krasavin, M., et al. (2016). Expanding Synthesizable Space of Disubstituted 1,2,4-Oxadiazoles. ACS Combinatorial Science, 18(9), 561-567. [Link]

-

Park, D., et al. (2008). Caspase Protocols in Mice. Methods in molecular biology, 414, 143–155. [Link]

-

Zhou, C., et al. (2021). RET signaling pathway and RET inhibitors in human cancer. Frontiers in Oncology, 11, 755821. [Link]

-

Subbiah, V., et al. (2018). Selective RET kinase inhibition for patients with RET-altered cancers. Annals of Oncology, 29(8), 1869–1876. [Link]

-

Wikipedia. Succinate dehydrogenase. [Link]

-

de Oliveira, C. B., et al. (2023). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. Molecules, 28(2), 856. [Link]

-

Proteopedia. Succinate Dehydrogenase. [Link]

-

Jasim, H., & Flifel, I. A. (2023). Synthesis, Characterization and Anticancer Study of New3-[(2Z)-2(2-hydroxybenzylidene) hydrazinyl]- 5-(2-hydroxyphenyl)-1, 3, 4-oxadiazol-3-ium and its Transition Metal Complexes. University of Thi-Qar Journal of Science, 10(2). [Link]

-

Reaction Biology. Caspase-3 Activation Assay. [Link]

-

National Center for Biotechnology Information. (2013). Assay Guidance Manual - Cell Viability Assays. [Link]

-

Clark, P. A., et al. (2020). Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. Bioconjugate chemistry, 31(7), 1826–1833. [Link]

-

Wikipedia. Receptor tyrosine kinase. [Link]

-

Malik, A., et al. (2023). Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. Cureus, 15(7), e42511. [Link]

-

Zhang, Z., et al. (2024). Transformer-based de novo design and discovery of novel succinate dehydrogenase inhibitors. bioRxiv. [Link]

-

Srivastava, R. M., & de Morais, L. P. F. (1987). 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Magnetic Resonance in Chemistry, 25(8), 714-716. [Link]

-

Ball, D. W., et al. (2020). 10.7: Enzyme Inhibition. Chemistry LibreTexts. [Link]

-

Creative Diagnostics. Intrinsic Apoptosis Pathway. [Link]

-

ResearchGate. Succinate dehydrogenase inhibitor fungicides and the modifications on... [Link]

-

ResearchGate. The structure of RET and its signal pathway mediation. [Link]

-

Baykov, S., et al. (2018). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 23(11), 2919. [Link]

-

ResearchGate. MTT Proliferation Assay Protocol. [Link]

-

ResearchGate. The first one-pot ambient-temperature synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acid esters. [Link]

Sources

- 1. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchhub.com [researchhub.com]

- 4. promega.com [promega.com]

- 5. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mpbio.com [mpbio.com]

- 8. mdpi.com [mdpi.com]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins [mdpi.com]

- 12. atcc.org [atcc.org]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. researchgate.net [researchgate.net]

- 17. Succinate Dehydrogenase - Proteopedia, life in 3D [proteopedia.org]

- 18. Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Receptor tyrosine kinase - Wikipedia [en.wikipedia.org]

- 20. bpsbioscience.com [bpsbioscience.com]

- 21. Characterization Of Synthesized Heterocyclic Oxadiazole Derivatives Using Mass, UV, IR, And NMR Spectroscopy, Among Other Spectroscopic Techniques: Review » IJPPR [journals.stmjournals.com]

- 22. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Developing Cell-Based Assays for 5-(Chloromethyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction: Unveiling the Therapeutic Potential of a Novel Oxadiazole Derivative

The 1,2,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] These compounds are recognized for their ability to induce apoptosis and have shown significant cytotoxic effects against various cancer cell lines.[3][4] The subject of this guide, 5-(Chloromethyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole, is a novel compound featuring a reactive chloromethyl group, suggesting a potential for covalent interaction with biological targets, and a methoxyphenyl moiety, which can influence its pharmacokinetic and pharmacodynamic properties.

While direct biological data for this specific molecule is emerging, the known activities of structurally related 3,5-disubstituted 1,2,4-oxadiazoles allow us to hypothesize its potential as an anticancer and/or anti-inflammatory agent.[1][5] For instance, some derivatives are known to act as tubulin-binding agents or inhibitors of enzymes like HDSirt2, leading to apoptosis in cancer cells.[2]

This document provides a comprehensive, tiered strategy for developing a suite of cell-based assays to elucidate the biological activity of 5-(Chloromethyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole. We will progress from initial cytotoxicity screening to in-depth mechanistic studies, including apoptosis induction and pathway analysis, culminating in target engagement confirmation. This structured approach is designed to be a self-validating system, ensuring robust and reproducible data for informed decision-making in drug development.

Part 1: Foundational Analysis - Cytotoxicity and Viability Screening

The initial step in characterizing any potential therapeutic agent is to determine its effect on cell viability and proliferation. This provides a broad understanding of the compound's potency and therapeutic window.

Rationale for Assay Selection

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable, and cost-effective colorimetric method for assessing metabolic activity, which serves as an indicator of cell viability.[6][7] This assay will allow for the determination of the half-maximal inhibitory concentration (IC50) of the compound across a panel of relevant cell lines.

Experimental Workflow: Cytotoxicity Screening

Caption: Multi-parametric workflow for apoptosis confirmation.

Protocol 2: Annexin V/PI Staining

-

Cell Treatment: Seed cells in a 6-well plate and treat with the compound at its IC50 concentration for 24 hours.

-

Cell Harvesting and Staining:

-

Collect both adherent and floating cells.

-

Wash cells with cold PBS and resuspend in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

-

Incubate for 15 minutes in the dark at room temperature.

-

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer, acquiring data for at least 10,000 events per sample.

Protocol 3: Caspase-Glo® 3/7 Assay

-

Cell Treatment: Seed cells in a white-walled 96-well plate and treat with a dose range of the compound for 6, 12, and 24 hours.

-

Assay Procedure:

-

Allow the plate to equilibrate to room temperature.

-

Add an equal volume of Caspase-Glo® 3/7 reagent to each well.

-

Mix gently and incubate for 1-2 hours at room temperature.

-

-

Data Acquisition: Measure luminescence using a plate reader.

| Parameter | Annexin V/PI | Caspase-Glo® 3/7 |

| Platform | Flow Cytometry | Luminescence Plate Reader |

| Endpoint | Phosphatidylserine exposure, membrane integrity | Caspase-3/7 activity |

| Treatment Time | 24 hours (or time-course) | 6, 12, 24 hours |

| Key Controls | Untreated, Vehicle, Staurosporine (positive) | Untreated, Vehicle, Staurosporine (positive) |

Part 3: Signaling Pathway Investigation

To further understand the compound's mechanism of action, it is crucial to investigate its effects on key cellular signaling pathways. Given the known anti-inflammatory properties of some oxadiazoles, the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a prime candidate for investigation. [5]NF-κB is a key regulator of inflammation and cell survival. [8]

Rationale for Assay Selection

A high-content imaging-based NF-κB translocation assay provides quantitative data on the subcellular localization of NF-κB. [9]In its inactive state, NF-κB resides in the cytoplasm; upon activation, it translocates to the nucleus to regulate gene expression. [10]

Signaling Pathway: Canonical NF-κB Activation

Caption: Canonical NF-κB signaling pathway.

Protocol 4: NF-κB (p65) Translocation Assay

-

Cell Culture and Treatment:

-

Seed HeLa or A549 cells on 96-well imaging plates.

-

Pre-treat cells with various concentrations of the compound for 1-2 hours.

-

Stimulate the cells with a known NF-κB activator, such as TNF-α (10 ng/mL), for 30 minutes.

-

-

Immunofluorescence Staining:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize with 0.1% Triton X-100.

-

Block with 1% BSA in PBS.

-

Incubate with a primary antibody against the p65 subunit of NF-κB.

-

Incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI or Hoechst.

-

-

High-Content Imaging and Analysis:

-

Acquire images using a high-content imaging system.

-

Use image analysis software to define the nuclear and cytoplasmic compartments based on the DAPI stain.

-

Quantify the fluorescence intensity of p65 in both compartments to determine the nuclear-to-cytoplasmic ratio.

-

| Parameter | Recommendation |

| Cell Line | HeLa, A549 |

| Stimulus | TNF-α (10 ng/mL) |

| Compound Pre-incubation | 1-2 hours |

| Primary Antibody | Anti-NF-κB p65 |

| Readout | Nuclear/Cytoplasmic fluorescence intensity ratio |

Part 4: Target Engagement and Validation

A critical step in drug development is confirming that the compound directly interacts with its intended molecular target within the complex cellular environment. Target engagement assays provide this crucial evidence.

Rationale for Assay Selection

The NanoBRET™ Target Engagement assay is a robust method for quantifying compound binding to a specific protein in live cells. It relies on bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a cell-permeable fluorescent tracer.

Experimental Workflow: NanoBRET™ Target Engagement

Caption: NanoBRET™ Target Engagement workflow.

Protocol 5: NanoBRET™ Target Engagement Assay (Hypothetical Target: HDSirt2)

-

Cell and Plasmid Preparation:

-

Obtain or create a plasmid encoding the putative target (e.g., HDSirt2) fused to NanoLuc® luciferase.

-

Transfect HEK293 cells with the plasmid and culture for 24 hours.

-

-

Assay Execution:

-

Harvest and resuspend the transfected cells.

-

Dispense cells into a white 96-well plate.

-

Add serial dilutions of 5-(Chloromethyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole.

-

Add the specific fluorescent tracer for the target protein.

-

Add the NanoBRET™ Nano-Glo® Substrate.

-

-

Data Acquisition and Analysis:

-

Measure the donor emission (460 nm) and acceptor emission (610 nm) using a luminometer equipped with appropriate filters.

-

Calculate the BRET ratio (Acceptor Emission / Donor Emission).

-

Plot the BRET ratio against the compound concentration to determine the IC50 of target engagement.

-

Conclusion: A Roadmap to Understanding a Novel Compound

This application note has outlined a systematic and robust framework for the cellular characterization of 5-(Chloromethyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole. By progressing through a logical sequence of assays—from broad cytotoxicity screening to specific mechanistic and target engagement studies—researchers can build a comprehensive biological profile of this novel compound. The detailed protocols and experimental considerations provided herein are designed to ensure data integrity and reproducibility, ultimately facilitating the translation of promising preclinical findings into future therapeutic applications.

References

-

Krol, E., & Zadykowicz, B. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(21), 5025. Available from: [Link]

-

Labanauskas, L., Udrenaite, E., Gaidelis, P., & Brukstus, A. (2004). Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. Il Farmaco, 59(4), 255–259. Available from: [Link]

-

BMG Labtech. (2025). Apoptosis – what assay should I use? Retrieved January 24, 2026, from [Link]

-

Cetin-Atalay, R., & Atalay, R. (2018). Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines. Turkish Journal of Chemistry, 42(6), 1667-1679. Available from: [Link]

-

Jin, Z. (2006). Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents. Journal of Medicinal Chemistry, 49(13), 3940-3948. Available from: [Link]

-

Haskins, J. R., & Gu, G. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Methods in Molecular Biology, 915, 197-210. Available from: [Link]

-

International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved January 24, 2026, from [Link]

-

Moniot, S., Forgione, M., et al. (2017). A study of about 40 novel substituted 3-aryl-5-alkyl-1,2,4-oxadiazole derivatives as selective inhibitors of HDSirt2—NAD+ lysine deacetylase. European Journal of Medicinal Chemistry, 138, 953-965. Available from: [Link]

-

Selvita. (2025). A Practical Guide to Target Engagement Assays. Retrieved January 24, 2026, from [Link]

-

BioAgilytix. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies. Retrieved January 24, 2026, from [Link]

-

Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved January 24, 2026, from [Link]

-

Promega Corporation. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved January 24, 2026, from [Link]

-

Pace, A., & Buscemi, S. (2015). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Current Organic Chemistry, 19(5), 376-397. Available from: [Link]

-

Köksal, M., et al. (2008). Synthesis, characterization and anti-inflammatory activity of new 5-(3,4-dichlorophenyl)-2-(aroylmethyl) thio-1,3,4-oxadiaxoles. Arzneimittelforschung, 58(11), 594-599. Available from: [Link]

-

PubChem. (n.d.). 5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole. Retrieved January 24, 2026, from [Link]

-

Crowley, L. C., & Waterhouse, N. J. (2016). Apoptosis Detection Assays. In Methods in Molecular Biology (Vol. 1419, pp. 1-13). Humana Press. Available from: [Link]

-

Cravatt, B. F., & Simon, G. M. (2012). Determining target engagement in living systems. Nature Chemical Biology, 8(7), 606-611. Available from: [Link]

-

Sino Biological. (n.d.). NF-kB Signaling Pathway. Retrieved January 24, 2026, from [Link]

-

Pace, A., & Buscemi, S. (2015). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Current Organic Chemistry, 19(5), 376-397. Available from: [Link]

-

Fiosin, M., & Prodan, M. (2022). Cell-based assays on the rise. BMG Labtech. Available from: [Link]

-

Biocompare. (2021). Choosing an Apoptosis Detection Assay. Retrieved January 24, 2026, from [Link]

-

Promega Connections. (2023). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Retrieved January 24, 2026, from [Link]

Sources

- 1. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Nematicidal Use of 5-(chloromethyl)-1,2,4-oxadiazole Compounds

Abstract

Plant-parasitic nematodes represent a significant and persistent threat to global agriculture, causing an estimated $157 billion in crop losses annually.[1][2] The withdrawal of highly toxic nematicides from the market has created an urgent need for effective and environmentally benign alternatives.[3] The 1,2,4-oxadiazole heterocycle is a critical pharmacophore in modern agrochemistry, with tioxazafen, a commercial seed treatment nematicide developed by Monsanto, being a notable example.[4][5] However, the structural rigidity of tioxazafen limits its application.[4] Recent research has focused on derivatives of this core structure, particularly the introduction of a haloalkyl group at the 5-position. This guide provides detailed application notes and protocols for a promising class of these derivatives: 5-(chloromethyl)-1,2,4-oxadiazole compounds, which have demonstrated potent and broad-spectrum nematicidal activity, often significantly exceeding that of existing commercial standards.[2][4] We will explore their synthesis, mechanisms of action, and provide validated protocols for their evaluation in both laboratory and greenhouse settings.

Rationale and Scientific Background

The 1,2,4-oxadiazole ring is a bioisostere of the amide group, offering enhanced hydrolytic and metabolic stability, making it an attractive scaffold for pesticide design.[6] The parent nematicide, tioxazafen, functions by interfering with nematode ribosomes.[4] However, a new generation of derivatives, specifically those incorporating a chloromethyl group at the 5-position of the oxadiazole ring, have exhibited distinct and, in some cases, more potent mechanisms of action.

One exemplary lead compound, 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole (hereafter referred to as CMO-F ), has shown exceptional activity against the pine wood nematode (Bursaphelenchus xylophilus) with a median lethal concentration (LC50) of 2.4 µg/mL.[2][4] This is substantially more potent than avermectin (LC50 = 335.5 µg/mL), fosthiazate (LC50 = 436.9 µg/mL), and the parent compound tioxazafen (LC50 > 300 µg/mL).[2][4] These findings underscore the critical role of the 5-(chloromethyl) substitution in enhancing bioactivity.

Proposed Mechanisms of Action

The derivatization of the 1,2,4-oxadiazole core has led to compounds with multiple potential modes of action against nematodes. Understanding these mechanisms is crucial for developing targeted applications and managing potential resistance.

-

Acetylcholine Receptor (AChR) Disruption: Evidence suggests that CMO-F and related compounds affect the acetylcholine receptors of B. xylophilus.[4] This disruption of neurotransmission leads to paralysis and death.

-

Succinate Dehydrogenase (SDH) Inhibition: Other 1,2,4-oxadiazole derivatives, particularly those containing amide fragments, have been shown to inhibit succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain.[1][7] This blockage of cellular respiration leads to ATP depletion and subsequent nematode mortality.

-

Physiological Disruption: Treatment with these compounds has been observed to cause a cascade of physiological failures, including intestinal damage, increased oxidative stress, cuticle rupture leading to fluid leakage, and inhibition of feeding, reproduction, and egg hatching.[2][7][8]

Caption: Proposed mechanisms of nematicidal action for 5-(chloromethyl)-1,2,4-oxadiazole derivatives.

Synthesis Protocol: 5-(chloromethyl)-3-(aryl)-1,2,4-oxadiazoles

This protocol outlines a general and robust method for synthesizing the target compounds, adapted from established literature.[4] The causality behind this two-step process is the reliable formation of the N-hydroxy-benzimidamide intermediate, which readily undergoes cyclization with an acyl chloride to form the stable 1,2,4-oxadiazole ring.

Materials and Reagents

-

Substituted aromatic nitrile (e.g., 4-fluorobenzonitrile)

-

Hydroxylamine hydrochloride (NH2OH·HCl)

-

Sodium bicarbonate (NaHCO3)

-

Methanol (MeOH)

-

Chloroacetyl chloride

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel)

Step-by-Step Synthesis

Step 1: Synthesis of N'-hydroxy-4-fluorobenzimidamide (Intermediate 1)

-

To a solution of 4-fluorobenzonitrile (1.0 eq) in methanol, add sodium bicarbonate (1.5 eq) and hydroxylamine hydrochloride (1.2 eq).

-

Reflux the mixture at 80 °C for 4-6 hours. The reaction progress should be monitored by TLC.

-

Once the starting material is consumed, cool the reaction to room temperature.

-